Gamma-Dodecalactone vs. Delta-Dodecalactone: Divergent Sensory Interaction Effects in Food Matrices
In a deodorized cheddar cheese matrix, gamma-dodecalactone and delta-dodecalactone exhibit opposite effects on fruity aroma expression in lactone mixtures. Gamma-dodecalactone acts as an inhibitory component that suppresses fruity aroma perception, whereas delta-dodecalactone acts as a promotive component that enhances fruity aroma expression [1]. Odor thresholds determined in this matrix range from 7.16 to 30.03 μg/kg across the six lactones evaluated, with gamma-dodecalactone demonstrating distinct perceptual interaction behavior that cannot be replicated by delta-dodecalactone [1].
| Evidence Dimension | Sensory interaction effect on fruity aroma expression in binary lactone mixtures |
|---|---|
| Target Compound Data | Inhibitory effect: suppresses fruity aroma expression |
| Comparator Or Baseline | Delta-dodecalactone: Promotive effect: enhances fruity aroma expression |
| Quantified Difference | Opposite directional effects; promotive vs. inhibitory |
| Conditions | Deodorized cheddar cheese matrix; gas chromatography-olfactometry-mass spectrometry; panel evaluation using Feller's additive model |
Why This Matters
Formulators cannot substitute delta-dodecalactone for gamma-dodecalactone in dairy flavor applications without inverting the intended sensory interaction and compromising mixture balance.
- [1] Chen, C. et al. 'Characterization of Six Lactones in Cheddar Cheese and Their Sensory Interactions Studied by Odor Activity Values and Feller's Additive Model.' Journal of Food Science, 2021. View Source
